molecular formula C14H19N3OS2 B7121525 N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-4,5-dimethylthiophene-3-carboxamide

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B7121525
M. Wt: 309.5 g/mol
InChI Key: YIUOHDXMABDIHL-UHFFFAOYSA-N
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Description

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound featuring a thiadiazole ring and a thiophene ring

Properties

IUPAC Name

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-4,5-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS2/c1-8-9(2)19-7-10(8)12(18)15-6-11-16-17-13(20-11)14(3,4)5/h7H,6H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUOHDXMABDIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NCC2=NN=C(S2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and thiophene rings. The tert-butyl group is introduced through a tert-butylation reaction, and the carboxamide group is formed through an amidation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of temperature, pressure, and reagent concentrations to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Primary or secondary amines.

  • Substitution: Substituted thiadiazoles.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiadiazole and thiophene rings can bind to enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • Tebuthiuron: A herbicide with a similar thiadiazole structure.

  • Thiophene derivatives: Various compounds containing thiophene rings used in pharmaceuticals and materials science.

Uniqueness: N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-4,5-dimethylthiophene-3-carboxamide stands out due to its specific combination of functional groups and rings, which may offer unique chemical and biological properties compared to similar compounds.

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